8-(azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include a purine derivative, an azepane ring, and a fluorobenzyl group. The key steps may involve:
N-alkylation: Introduction of the azepane ring to the purine core.
Benzylation: Attachment of the 4-fluorobenzyl group.
Methylation: Addition of the methyl group at the 3-position of the purine ring.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-(azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 8-(azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
8-(azepan-1-yl)-7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the fluorine atom.
8-(azepan-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the 4-fluorobenzyl group in 8-(azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione may confer unique properties, such as increased binding affinity or altered metabolic stability, compared to its analogs.
Properties
IUPAC Name |
8-(azepan-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-23-16-15(17(26)22-19(23)27)25(12-13-6-8-14(20)9-7-13)18(21-16)24-10-4-2-3-5-11-24/h6-9H,2-5,10-12H2,1H3,(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCCBCBPTRFACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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